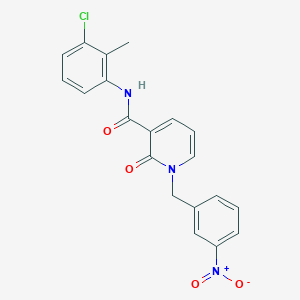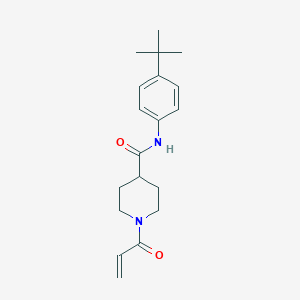
3-Methyl-5-phenyladamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenyladamantane-1-carboxylic acid, also known as MPAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPAC is a derivative of adamantane, a bicyclic hydrocarbon that is widely used as a building block for the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Structural and Spectral Studies
Research has been conducted on the structural and spectral properties of compounds similar to 3-Methyl-5-phenyladamantane-1-carboxylic acid. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized experimental and theoretical methods, including NMR and FT-IR spectroscopy, to investigate its characteristics (Viveka et al., 2016).
Chemical Synthesis Techniques
The synthesis of similar compounds often involves intricate chemical techniques. For instance, the exhaustive C-methylation of carboxylic acids to produce t-butyl compounds has been studied, illustrating the versatility of these acids in synthetic chemistry (Meisters & Mole, 1974).
Catalytic Applications
Palladium-catalyzed reactions involving carboxylic acids, including methylation and arylation of C-H bonds, demonstrate the potential of these compounds in catalysis and organic synthesis (Giri et al., 2007).
Polymer Functionalization
Carboxylic acid derivatives play a significant role in polymer science. For example, the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates represents a novel approach in polymer chemistry (Dalil et al., 2000).
Binding Properties in Biochemistry
The binding properties of similar compounds to monoamine transporters have been investigated, offering insights into their biochemical and pharmacological potential (Carroll et al., 2005).
Chirality and Optical Applications
Carboxylic acids are pivotal in studies related to chirality and optical properties. Research on polyacetylenes bearing amino groups and their application in chirality assignment of carboxylic acids is one such example (Yashima et al., 1997).
Propiedades
IUPAC Name |
3-methyl-5-phenyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOKAIQHTUJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


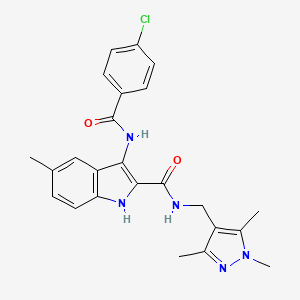
![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)
![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)
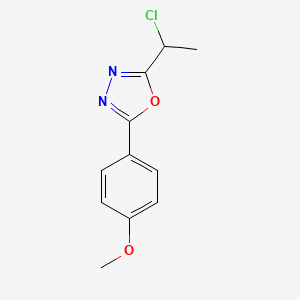
![3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474391.png)
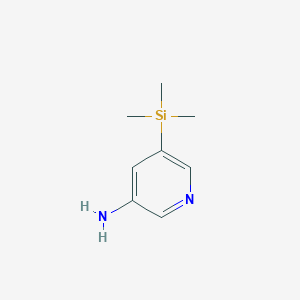


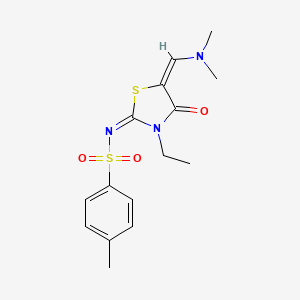
![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)
